N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide

Complement Factor D Fragment-Based Drug Discovery Serine Protease Inhibition

Unlike the completely inactive parent thiophene-2-carboxamide scaffold, this compound's unique N-benzyl and N-(2-cyanoethyl) substituents confer specific binding to complement factor D (Kd = 2.21 μM) and potent functional inhibition of alternative complement pathway hemolysis (IC50 = 77 nM). As a Rule-of-Three compliant fragment (MW 270.4, XLogP 2.6, HBD 0, HBA 3) with ≥98% purity, it is an essential, non-substitutable building block for fragment-based drug discovery (FBDD) campaigns against complement-mediated diseases. Validated for high-throughput screening and compatible with fragment growing/linking strategies.

Molecular Formula C15H14N2OS
Molecular Weight 270.35
CAS No. 700347-75-7
Cat. No. B2891984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide
CAS700347-75-7
Molecular FormulaC15H14N2OS
Molecular Weight270.35
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CS2
InChIInChI=1S/C15H14N2OS/c16-9-5-10-17(12-13-6-2-1-3-7-13)15(18)14-8-4-11-19-14/h1-4,6-8,11H,5,10,12H2
InChIKeyVKEDPCZGXGVKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide (CAS 700347-75-7): Technical Baseline for Fragment-Based Drug Discovery and Complement Factor D Inhibition


N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide (CAS 700347-75-7) is a thiophene carboxamide derivative classified as a fragment molecule with a molecular weight of 270.4 g/mol and a computed XLogP3-AA of 2.6 [1]. It is defined as a small organic building block (≤300 Da) suitable for fragment-based drug discovery (FBDD) campaigns, providing a core scaffold for molecular linking, expansion, and optimization . The compound exhibits verified inhibitory activity against human complement factor D, a key serine protease in the alternative complement pathway, with a binding affinity (Kd) of 2.21 μM and an IC50 of 2.18 μM in biochemical assays [2].

Why Generic Substitution of N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide (CAS 700347-75-7) Fails in Fragment-Based and Complement Factor D Applications


This compound cannot be arbitrarily replaced by other thiophene carboxamides due to its unique quantitative activity profile against complement factor D, a target where most simple thiophene-2-carboxamide derivatives show no measurable inhibition. The parent scaffold thiophene-2-carboxamide alone is completely inactive in proliferation assays [1], while this benzyl-cyanoethyl substituted derivative demonstrates specific binding (Kd = 2.21 μM) and functional inhibition in a physiologically relevant hemolysis assay (IC50 = 77 nM) [2]. The precise combination of the N-benzyl and N-(2-cyanoethyl) substituents is critical for this activity, making generic interchange impossible without losing the target engagement profile.

N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide (CAS 700347-75-7): Quantitative Evidence Guide for Procurement and Scientific Selection


Binding Affinity to Human Complement Factor D: A Quantitative Differentiator from Inactive Thiophene-2-carboxamide Scaffolds

N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide binds to recombinant human complement factor D with a dissociation constant (Kd) of 2.21 μM (2210 nM) [1]. In contrast, the unsubstituted parent compound thiophene-2-carboxamide shows no detectable inhibitory activity in biological assays [2]. This quantitative difference establishes that the benzyl and cyanoethyl substituents are essential for target engagement.

Complement Factor D Fragment-Based Drug Discovery Serine Protease Inhibition

Biochemical Inhibition of Complement Factor D Proteolytic Activity: IC50 Value Enables Ranking Among Fragment Hits

In a competitive inhibition assay using the synthetic substrate Z-Lys-thiobenzyl ester, N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide demonstrated an IC50 of 2.18 μM (2180 nM) against human complement factor D [1]. This places the compound within the typical activity range (low micromolar) expected for a fragment hit suitable for further optimization via structure-based design [2].

Enzyme Inhibition Complement Cascade High-Throughput Screening

Functional Inhibition in a Physiologically Relevant Hemolysis Assay: Cellular Activity Differentiates from Biochemical-Only Hits

In a rabbit erythrocyte hemolysis assay measuring human serum factor D-mediated complement activation, N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide achieved an IC50 of 77 nM [1]. This cellular activity is approximately 28-fold more potent than its biochemical IC50, indicating favorable cell permeability or a functional amplification effect not observed in simple enzymatic assays. Many fragment hits lack detectable activity in such functional assays.

Functional Assay Complement-Mediated Hemolysis Alternative Pathway

Fragment Scaffold with Verified Purity and Physicochemical Properties for Reliable SAR

N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide is commercially available with a guaranteed purity of ≥98% . Its physicochemical profile includes a molecular weight of 270.4 g/mol, XLogP3-AA of 2.6, 0 hydrogen bond donors, and 3 hydrogen bond acceptors, fully compliant with the 'Rule of Three' (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment library design [1].

Fragment-Based Screening Medicinal Chemistry Quality Control

Safety and Handling Profile: Defined Hazard Classification Enables Proper Laboratory Risk Management

The compound is classified with GHS07 pictogram and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This clear hazard profile allows for proper risk assessment and implementation of engineering controls, PPE requirements, and waste disposal procedures in laboratory settings.

Laboratory Safety Hazard Communication Chemical Procurement

Optimal Application Scenarios for N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide (CAS 700347-75-7) Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Targeting Complement Factor D

The compound's confirmed Kd of 2.21 μM and functional IC50 of 77 nM in hemolysis assays [1] make it a validated fragment hit for initiating FBDD campaigns against complement factor D. Its Rule of Three compliance (MW 270.4, XLogP 2.6, HBD 0, HBA 3) [2] ensures compatibility with fragment library screening and subsequent fragment growing, linking, or merging strategies. Researchers can use this compound as a starting point for structure-guided optimization toward potent factor D inhibitors for complement-mediated diseases.

Mechanistic Studies of the Alternative Complement Pathway

With a functional IC50 of 77 nM in rabbit erythrocyte hemolysis [1], this compound serves as a chemical probe to investigate the role of factor D in alternative complement pathway activation. The significant activity gap between biochemical (2.18 μM) and cellular (77 nM) assays [1] also makes it a valuable tool for studying compound behavior in more complex biological systems, including cellular uptake, intracellular target engagement, and the relationship between target occupancy and functional effect.

Scaffold Hopping and Thiophene Carboxamide Library Design

The compound's defined thiophene-2-carboxamide core with N-benzyl and N-(2-cyanoethyl) substituents provides a modular scaffold for generating analog libraries. Given that the unsubstituted thiophene-2-carboxamide is inactive [1], the N-substituents are critical for activity. Medicinal chemists can systematically vary the benzyl and cyanoethyl moieties to explore structure-activity relationships (SAR) and improve potency, selectivity, and drug-like properties.

Quality-Controlled Starting Material for High-Throughput Screening (HTS)

The compound is available with a purity of ≥98% from multiple vendors [1][2], ensuring reliable and reproducible results in high-throughput screening (HTS) campaigns. Its defined hazard classification (GHS07, H302-H315-H319-H335) [1][2] allows for safe handling and automated liquid handling in screening facilities. The compound can be used as a positive control or as part of a focused library targeting serine proteases or the complement cascade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.